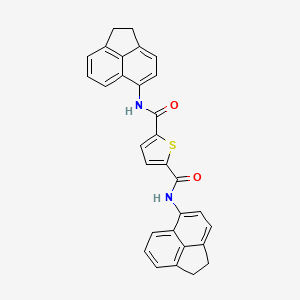

N2,N5-bis(1,2-dihydroacenaphthylen-5-yl)thiophene-2,5-dicarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

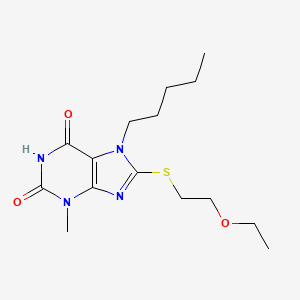

“N2,N5-bis(1,2-dihydroacenaphthylen-5-yl)thiophene-2,5-dicarboxamide” is a complex organic compound. It contains two acenaphthylene groups attached to a thiophene ring via amide linkages .

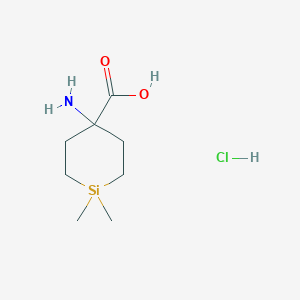

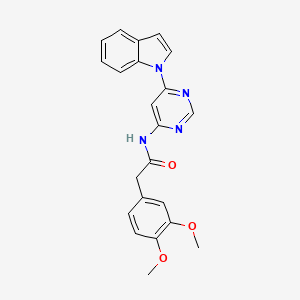

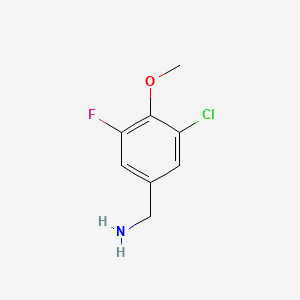

Molecular Structure Analysis

The compound contains a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms. It also has two acenaphthylene groups attached to it. Acenaphthylene is a polycyclic aromatic hydrocarbon made of three fused rings .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the thiophene ring could potentially make the compound aromatic and relatively stable .Scientific Research Applications

- Thiophene derivatives, including N2,N5-bis(1,2-dihydroacenaphthylen-5-yl)thiophene-2,5-dicarboxamide, play a crucial role in organic electronics. They are used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other optoelectronic devices. Their π-conjugated systems facilitate charge transport, making them valuable for designing efficient electronic components .

- Thiophene-based compounds exhibit diverse pharmacological properties. N2,N5-bis(1,2-dihydroacenaphthylen-5-yl)thiophene-2,5-dicarboxamide could be explored for its potential as an anticancer, anti-inflammatory, antimicrobial, antihypertensive, or anti-atherosclerotic agent. Understanding its interactions with biological targets is essential for drug discovery .

- Thiophene derivatives are used as corrosion inhibitors in industrial chemistry and material science. Investigating the effectiveness of N2,N5-bis(1,2-dihydroacenaphthylen-5-yl)thiophene-2,5-dicarboxamide in preventing metal corrosion could be valuable for practical applications .

- The unique structure of this compound may allow it to participate in supramolecular interactions. Studying its self-assembly behavior and potential applications in nanotechnology or materials science could be intriguing .

- Investigate whether N2,N5-bis(1,2-dihydroacenaphthylen-5-yl)thiophene-2,5-dicarboxamide interacts with enzymes (e.g., α-glucosidase, β-glucuronidase) or exhibits antioxidant properties. Such insights could guide its use in therapeutic interventions .

- Explore the photophysical behavior of this compound. Does it exhibit fluorescence, phosphorescence, or other interesting optical properties? If so, it could find applications in sensors, imaging, or optoelectronics .

Organic Electronics and Semiconductors

Medicinal Chemistry and Drug Development

Corrosion Inhibition

Supramolecular Chemistry and Self-Assembly

Biological Activity and Enzyme Inhibition

Photophysical Properties and Sensing Applications

properties

IUPAC Name |

2-N,5-N-bis(1,2-dihydroacenaphthylen-5-yl)thiophene-2,5-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22N2O2S/c33-29(31-23-13-11-19-9-7-17-3-1-5-21(23)27(17)19)25-15-16-26(35-25)30(34)32-24-14-12-20-10-8-18-4-2-6-22(24)28(18)20/h1-6,11-16H,7-10H2,(H,31,33)(H,32,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZDCSYZLCQVSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=CC=C(S4)C(=O)NC5=CC=C6CCC7=C6C5=CC=C7 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2,N5-bis(1,2-dihydroacenaphthylen-5-yl)thiophene-2,5-dicarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2757099.png)

![N-(2-ethoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2757100.png)

![3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide](/img/structure/B2757115.png)